Lilial

Catalog No.
S533160
CAS No.
80-54-6
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lilial

CAS Number

80-54-6

Product Name

Lilial

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropanal

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3

InChI Key

SDQFDHOLCGWZPU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-tert-butyl-alpha-methylhydrocinnamaldehyde, lilial, lily aldehyde

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O

The exact mass of the compound Lilial is 204.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde, CAS 80-54-6) is a highly potent, synthetic aromatic aldehyde historically renowned for its intense muguet (lily-of-the-valley) olfactory profile and exceptional substantivity [1]. Structurally characterized by a para-tert-butylphenyl group, it possesses a low odor detection threshold of approximately 0.45 ng/L in air and remarkable chemical stability in alkaline environments [2]. While regulatory restrictions have curtailed its use in personal care cosmetics in regions such as the EU, Lilial remains a highly critical procurement target for industrial applications, including high-pH detergent fragrancing, and serves as an irreplaceable chemical precursor in the synthesis of morpholine-class agricultural fungicides [3].

Attempting to substitute Lilial with closely related in-class analogs, such as cyclamen aldehyde or bourgeonal, fundamentally compromises both chemical synthesis and formulation performance [1]. In agrochemical manufacturing, the precise para-tert-butyl moiety of Lilial is an absolute structural prerequisite for synthesizing the fungicide fenpropimorph; substituting cyclamen aldehyde (which possesses a para-isopropyl group) yields an entirely different, inactive molecule [2]. In industrial fragrancing, this exact structural difference results in cyclamen aldehyde having a significantly lower odor value and a five-fold higher detection threshold, forcing buyers to use substantially higher concentrations to achieve the same olfactory impact, thereby reducing cost-efficiency [3].

Olfactory Potency and Odor Value Superiority

Lilial demonstrates a significantly lower odor detection threshold compared to its closest structural analog, cyclamen aldehyde, owing to the bulkier para-tert-butyl group replacing the para-isopropyl group. This structural modification yields an odor value of 32,978 for Lilial compared to 21,986 for cyclamen aldehyde [1]. Consequently, Lilial achieves its target muguet profile at a detection threshold of approximately 0.45 ng/L in air, making it vastly more potent than generic substitutes [2].

Evidence DimensionOdor Value (Ratio of vapor pressure to detection threshold)
Target Compound Data32,978 (Detection threshold ~0.45 ng/L air)
Comparator Or BaselineCyclamen aldehyde (Odor Value: 21,986)
Quantified Difference50% higher odor value; 5-fold lower detection threshold
ConditionsStandard olfactory threshold evaluation in air

Enables formulators to achieve high-impact fragrance profiles at lower dosing concentrations, optimizing raw material costs in permitted industrial applications.

Scaffold Specificity for Morpholine Fungicide Synthesis

Beyond its olfactory properties, Lilial serves as an irreplaceable chemical intermediate in the agrochemical sector. Its specific p-tert-butyl-alpha-methylhydrocinnamic scaffold is strictly required for the synthesis of the systemic morpholine fungicide fenpropimorph [1]. The aldehyde undergoes reductive amination with 2,6-dimethylmorpholine followed by catalytic hydrogenation to yield the active fungicidal agent [2]. Substitution with analogs like cyclamen aldehyde fails to produce the target active pharmaceutical ingredient due to the absence of the critical para-tert-butyl moiety.

Evidence DimensionPrecursor Suitability for Fenpropimorph Synthesis
Target Compound DataYields active Fenpropimorph via reductive amination
Comparator Or BaselineCyclamen aldehyde (para-isopropyl analog)
Quantified Difference100% specific (Analogs yield off-target, inactive molecules)
ConditionsReductive amination with 2,6-dimethylmorpholine and catalytic hydrogenation

Procurement for agrochemical manufacturing strictly requires CAS 80-54-6 to synthesize the exact registered fungicidal active ingredient.

Alkali Stability in Industrial Detergent and Soap Bases

Lilial exhibits exceptional chemical stability in high-pH environments compared to older floral aldehydes. In commercial soap and detergent formulations—which often feature highly alkaline saturated fatty acid salts—Lilial resists degradation and maintains its structural integrity over a wide pH range [1]. This robust alkali stability ensures long-lasting substantivity on fabrics without the discoloration or rapid scent degradation typically observed when using less stable substitutes like hydroxycitronellal [2].

Evidence DimensionAlkali Stability (High pH environments)
Target Compound DataStable across wide pH range; no degradation in soap bases
Comparator Or BaselineHydroxycitronellal / natural floral extracts
Quantified DifferenceSignificantly extended shelf-life and scent retention in alkaline media
ConditionsFormulation in alkali salts of saturated/unsaturated fatty acids (soaps/detergents)

Critical for industrial procurement where the compound must survive aggressive, high-pH manufacturing processes without losing efficacy.

Essential Reference Standard for GC-MS Compliance Testing

Due to its restriction in cosmetics under EU Directive 1223/2009, Lilial is a mandatory analytical reference standard for quality control and compliance laboratories [1]. Accurate quantification requires the exact CAS 80-54-6 standard to calibrate GC-MS instruments, utilizing specific quantifier and qualifier ions (e.g., m/z 189, 147, 204) to achieve necessary limits of detection (LOD)[2]. Substitutes cannot be used to calibrate for Lilial detection, making the procurement of high-purity Lilial essential for enforcing the 0.001% (leave-on) and 0.01% (rinse-off) regulatory thresholds.

Evidence DimensionChromatographic Calibration Specificity
Target Compound DataExact mass/retention time match for CAS 80-54-6
Comparator Or BaselineAny structural analog (e.g., Bourgeonal)
Quantified DifferenceAbsolute requirement (Analogs produce false calibration curves)
ConditionsGC-MS (SIM mode) quantification for cosmetic allergens

Testing laboratories must procure high-purity Lilial to ensure legal compliance and accurate quantification of restricted allergens in consumer products.

Agrochemical Active Ingredient Synthesis

Lilial is the definitive starting material for the synthesis of morpholine-class fungicides, particularly fenpropimorph and fenpropidin. Procurement of CAS 80-54-6 is required to execute the reductive amination with 2,6-dimethylmorpholine, ensuring the correct para-tert-butyl structural motif is retained in the final commercial pesticide [1].

Analytical Reference Standards for Regulatory Compliance

Testing laboratories must procure high-purity Lilial to calibrate GC-MS and GCxGC-MS systems for cosmetic allergen screening. It is essential for establishing accurate calibration curves and limits of detection (LOD) required to comply with EU Directive 1223/2009 thresholds [2].

High-pH Industrial and Household Detergent Fragrancing

In jurisdictions and applications where its use remains permitted, Lilial is the preferred muguet aldehyde for heavy-duty laundry detergents and alkaline soap bases. Its superior stability across a wide pH range prevents formulation discoloration and ensures high substantivity on washed fabrics compared to easily degraded alternatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, Other Solid; Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

204.151415257 Da

Monoisotopic Mass

204.151415257 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T7540GJV69

GHS Hazard Statements

Aggregated GHS information provided by 2249 companies from 52 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (97.07%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (85.28%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (13.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

80-54-6

Wikipedia

Lilial

Use Classification

Fragrance Ingredients
Environmental transformation -> Pesticide transformation products (metabolite, successor)
Cosmetics -> Masking

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Schroeder M, Mathys M, Ehrensperger N, Büchel M. γ-Unsaturated aldehydes as potential Lilial replacers. Chem Biodivers. 2014 Oct;11(10):1651-73. doi: 10.1002/cbdv.201400072. PubMed PMID: 25329790.
2: Usta J, Hachem Y, El-Rifai O, Bou-Moughlabey Y, Echtay K, Griffiths D, Nakkash-Chmaisse H, Makki RF. Fragrance chemicals lyral and lilial decrease viability of HaCat cells' by increasing free radical production and lowering intracellular ATP level: protection by antioxidants. Toxicol In Vitro. 2013 Feb;27(1):339-48. doi: 10.1016/j.tiv.2012.08.020. Epub 2012 Aug 24. PubMed PMID: 22940465.
3: Esmaeili A, Afshari S, Esmaeili D. Formation of harmful compounds in biotransformation of lilial by microorganisms isolated from human skin. Pharm Biol. 2015;53(12):1768-73. doi: 10.3109/13880209.2015.1005755. Epub 2015 Apr 9. PubMed PMID: 25856710.
4: Stueckler C, Mueller NJ, Winkler CK, Glueck SM, Gruber K, Steinkellner G, Faber K. Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. Dalton Trans. 2010 Sep 28;39(36):8472-6. doi: 10.1039/c002971h. Epub 2010 May 11. PubMed PMID: 20461254.
5: Arnau EG, Andersen KE, Bruze M, Frosch PJ, Johansen JD, Menné T, Rastogi SC, White IR, Lepoittevin JP. Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships. Contact Dermatitis. 2000 Dec;43(6):351-8. PubMed PMID: 11140386.
6: Larsen WG. Allergic contact dermatitis to the fragrance material lilial. Contact Dermatitis. 1983 Mar;9(2):158-9. PubMed PMID: 6851531.
7: Charles AK, Darbre PD. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. J Appl Toxicol. 2009 Jul;29(5):422-34. doi: 10.1002/jat.1429. PubMed PMID: 19338011.
8: Doszczak L, Kraft P, Weber HP, Bertermann R, Triller A, Hatt H, Tacke R. Prediction of perception: probing the hOR17-4 olfactory receptor model with silicon analogues of bourgeonal and lilial. Angew Chem Int Ed Engl. 2007;46(18):3367-71. PubMed PMID: 17397127.
9: Godayol A, Besalú E, Anticó E, Sanchez JM. Monitoring of sixteen fragrance allergens and two polycyclic musks in wastewater treatment plants by solid phase microextraction coupled to gas chromatography. Chemosphere. 2015 Jan;119:363-370. doi: 10.1016/j.chemosphere.2014.06.072. Epub 2014 Jul 23. PubMed PMID: 25061941.
10: Hosoi J, Tsuchiya T. Regulation of cutaneous allergic reaction by odorant inhalation. J Invest Dermatol. 2000 Mar;114(3):541-4. PubMed PMID: 10692115.
11: Pluym N, Krnac D, Gilch G, Scherer M, Leibold E, Scherer G. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the human biomonitoring of non-occupational exposure to the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral). Anal Bioanal Chem. 2016 Aug;408(21):5873-82. doi: 10.1007/s00216-016-9702-x. Epub 2016 Jul 1. PubMed PMID: 27370687.
12: Di Sotto A, Maffei F, Hrelia P, Di Giacomo S, Pagano E, Borrelli F, Mazzanti G. Genotoxicity assessment of some cosmetic and food additives. Regul Toxicol Pharmacol. 2014 Feb;68(1):16-22. doi: 10.1016/j.yrtph.2013.11.003. Epub 2013 Nov 14. PubMed PMID: 24239523.
13: Pall ML. Two fragrance chemicals may act as toxicants via TRPA1 stimulation rather than via direct mitochondrial action. Toxicol In Vitro. 2013 Sep;27(6):2022. doi: 10.1016/j.tiv.2012.09.011. Epub 2012 Sep 25. PubMed PMID: 23022374.
14: Takeuchi H, Imanaka Y, Hirono J, Kurahashi T. Cross-adaptation between olfactory responses induced by two subgroups of odorant molecules. J Gen Physiol. 2003 Sep;122(3):255-64. PubMed PMID: 12939391; PubMed Central PMCID: PMC2234484.
15: Pérez-Outeiral J, Millán E, Garcia-Arrona R. Ultrasound-assisted emulsification microextraction coupled with high-performance liquid chromatography for the simultaneous determination of fragrance allergens in cosmetics and water. J Sep Sci. 2015 May;38(9):1561-9. doi: 10.1002/jssc.201401330. Epub 2015 Mar 26. PubMed PMID: 25707401.
16: Pangesti N, Weldegergis BT, Langendorf B, van Loon JJ, Dicke M, Pineda A. Rhizobacterial colonization of roots modulates plant volatile emission and enhances the attraction of a parasitoid wasp to host-infested plants. Oecologia. 2015 Aug;178(4):1169-80. doi: 10.1007/s00442-015-3277-7. Epub 2015 Mar 19. PubMed PMID: 25783487; PubMed Central PMCID: PMC4506461.
17: Wedemeyer H, Schild D. Chemosensitivity of the osphradium of the pond snail Lymnaea stagnalis. J Exp Biol. 1995;198(Pt 8):1743-54. PubMed PMID: 9319649.
18: Buśko M, Stuper K, Jeleń H, Góral T, Chmielewski J, Tyrakowska B, Perkowski J. Comparison of Volatiles Profile and Contents of Trichothecenes Group B, Ergosterol, and ATP of Bread Wheat, Durum Wheat, and Triticale Grain Naturally Contaminated by Mycobiota. Front Plant Sci. 2016 Aug 22;7:1243. doi: 10.3389/fpls.2016.01243. eCollection 2016. PubMed PMID: 27597856; PubMed Central PMCID: PMC4992695.
19: Zeng F, Xu P, Tan K, Zarbin PHG, Leal WS. Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes. PLoS One. 2018 Jun 19;13(6):e0199386. doi: 10.1371/journal.pone.0199386. eCollection 2018. PubMed PMID: 29920544; PubMed Central PMCID: PMC6007898.
20: Iida A, Kashiwayanagi M. Responses to putative second messengers and odorants in water nose olfactory neurons of Xenopus laevis. Chem Senses. 2000 Feb;25(1):55-9. PubMed PMID: 10667994.

Explore Compound Types